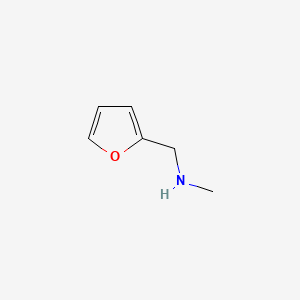

N-Methylfurfurylamine

Description

Overview of Furan-Based Compounds and their Significance

Furan-based compounds are a class of heterocyclic organic molecules that are pivotal in the move towards sustainable chemical production. catalysis-summit.com Their importance lies in their derivation from non-food biomass, offering a renewable alternative to petroleum-based feedstocks. patsnap.com This alignment with the principles of green chemistry, which advocates for the use of renewable feedstocks and the reduction of toxic by-products, underpins their significance. catalysis-summit.com The versatility of furan (B31954) derivatives allows them to serve as building blocks for a wide array of products, including biofuels, bioplastics, and specialty chemicals. catalysis-summit.compatsnap.com

Lignocellulosic Biomass as a Renewable Resource

Lignocellulosic biomass, which includes agricultural residues, forestry waste, and dedicated energy crops, is the most abundant and sustainable source of organic carbon on Earth. nih.govbohrium.com It is primarily composed of cellulose (B213188), hemicellulose, and lignin. bohrium.com Unlike first-generation feedstocks that compete with food production, lignocellulosic biomass is non-edible and readily available. mdpi.com The carbohydrate polymers within this biomass, namely cellulose and hemicellulose, are the key precursors for the production of furan compounds. nih.govmdpi.com Through various conversion processes, these complex carbohydrates are broken down into simpler sugars, which can then be transformed into valuable platform chemicals. mdpi.com

Furfural (B47365) as a Platform Molecule

Furfural is recognized as one of the most important platform molecules derivable from lignocellulosic biomass. rsc.orgacs.org It is produced from the pentose (B10789219) (C5) sugars found in the hemicellulose fraction of biomass. nih.gov With a significant annual production volume, furfural is already an established commodity chemical. rsc.orgcsic.es Its highly functionalized structure, containing both an aldehyde group and a furan ring, makes it a versatile starting material for the synthesis of a multitude of value-added chemicals and biofuels. acs.orgcsic.es The conversion of furfural into these downstream products is a cornerstone of many biorefinery concepts. csic.es

Furfurylamine (B118560) as a Key Intermediate

Furfurylamine is a primary amine synthesized directly from furfural via reductive amination. mdpi.comchemneo.com It serves as a crucial chemical intermediate, bridging the gap between the biomass-derived platform chemical, furfural, and a wide range of functional products. chemneo.comchempoint.com Its applications are diverse, finding use in the synthesis of pharmaceuticals, agrochemicals, polymers, and corrosion inhibitors. chemneo.comchempoint.comnih.gov The presence of both a furan ring and a primary amine group provides two reactive sites, making it a valuable and versatile building block in organic synthesis. chemneo.com

Role of N-Methylfurfurylamine in Sustainable Chemistry

This compound represents a further step in the value chain of furan-based chemicals, offering specific advantages and applications in the realm of sustainable chemistry. Its production from furfurylamine, which is in turn derived from renewable biomass, firmly places it within the framework of a circular bio-economy.

Bio-based Chemical Production

The synthesis of this compound is an example of the production of a value-added chemical from renewable resources. It is part of a growing portfolio of bio-based chemicals that are reducing the chemical industry's reliance on fossil fuels. ambientasgr.com The development of efficient catalytic processes to produce this compound and its derivatives is an active area of research, aiming to create more sustainable and economically viable manufacturing routes. core.ac.uk These bio-based chemicals often have a lower carbon footprint compared to their petrochemical counterparts. ambientasgr.com

Potential as Fuel Additive

Research has identified furfurylamine and its derivatives, including this compound, as having potential as fuel additives. mdpi.com Specifically, furfurylamine has been noted for its antiknock properties, which are important for high-octane gasoline. mdpi.comresearchgate.net The methylation to form this compound can further modify these properties. The exploration of furan-based amines as fuel components or additives is driven by the need for renewable transportation fuels that can improve engine performance and reduce emissions.

Historical Context of Research on Furfurylamine Derivatives

The study of furfurylamine derivatives is intrinsically linked to the history of biomass valorization, with furfural serving as a pivotal platform chemical. nih.gov Furfural, a compound derivable from the hemicellulose component of lignocellulosic biomass, was identified by the US Department of Energy as a top value-added chemical from biomass, setting the stage for extensive research into its conversion into more valuable products. nih.govnih.gov Among these products, furfurylamines have garnered significant attention for their applications as intermediates in the manufacturing of pharmaceuticals, agrochemicals, polymers, and corrosion inhibitors. nih.govmdpi.comresearchgate.net

The historical development of research in this area began with the primary challenge of synthesizing the parent compound, furfurylamine, from furfural. The most common pathway explored was the reductive amination of furfural. rsc.orgsandermanpub.net Early methodologies often relied on traditional chemical processes characterized by high temperatures, high pressures, and the use of expensive, often environmentally hazardous, catalysts. nih.gov

Over the decades, research has focused on optimizing the synthesis of furfurylamine by developing more efficient and sustainable catalytic systems. This evolution saw a move from harsh reaction conditions to more refined processes. Initially, noble metal catalysts such as rhodium (Rh), ruthenium (Ru), and palladium (Pd) were investigated for their high activity and selectivity in the reductive amination of furfural. sandermanpub.netacs.org For instance, researchers found that a poly (N-vinyl-2-pyrrolidone) stabilized Ru supported on hydroxyapatite (B223615) could yield 60% furfurylamine at 100 °C. sandermanpub.net Similarly, a Rh/Al2O3 catalyst was shown to achieve approximately 92% selectivity for furfurylamine at a lower temperature of 80 °C. rsc.org

A significant shift in the historical research trend was the move towards more cost-effective, non-precious metal catalysts. Commercial Raney Nickel (Ni) became a popular choice for industrial-scale production, with studies demonstrating its ability to produce furfurylamine with high selectivity (96.3%) under optimized conditions. sandermanpub.net Other research explored catalysts like Co@C and CuAlOx for the synthesis of N-substituted furfurylamines. csic.es

The scope of research subsequently expanded from the parent furfurylamine to its N-substituted derivatives, including this compound. These compounds were recognized as important precursors for biologically active molecules. acs.org The synthesis of N-substituted furfurylamines was achieved through the direct reductive amination of furanic aldehydes. acs.org For example, a patent filed in the early 1970s describes the reaction of this compound with ethyl acrylate (B77674) to produce ethyl(B-N-methylfurfurylamino) propionate, indicating that this compound was a known and available compound at the time. google.com

More recently, the field has embraced the principles of green chemistry, leading to the development of biocatalytic methods. The use of enzymes, particularly transaminases (TAms), for the amination of furfural and its derivatives represents a modern, sustainable approach. rsc.orgresearchgate.net Biocatalysis offers mild reaction conditions, high selectivity, and reduced environmental impact compared to traditional chemical routes. nih.govrsc.org Research has demonstrated the successful use of engineered transaminases for the efficient production of furfurylamine from furfural derived directly from D-xylose, a biomass sugar. acs.org Lipases have also been employed for the chemoselective acylation of furfurylamines, further expanding the toolkit for creating diverse derivatives. acs.orgresearchgate.net

This historical progression from high-pressure chemical synthesis using noble metals to greener biocatalytic routes using engineered enzymes illustrates a continuous drive towards more efficient, selective, and sustainable methods for producing furfurylamine and its valuable N-substituted derivatives like this compound.

Interactive Data Tables

Table 1: Evolution of Catalytic Systems for Furfurylamine Synthesis

| Catalyst System | Substrate | Amine Source | Conditions | Yield/Selectivity of Furfurylamine | Year Context | Reference |

| Rh/Al₂O₃ | Furfural | Aqueous Ammonia (B1221849) | 80 °C, 2h | ~92% Selectivity | 2011 | rsc.org |

| Ru-PVP/HAP | Furfural | Ammonia | 100 °C | 60% Yield | 2013 | sandermanpub.net |

| Ru/Nb₂O₅ | Furfural | Ammonia | 70 °C | 89% Yield | 2016 | sandermanpub.net |

| Raney Ni | Furfural | Ammonia | 130 °C, 3h, 2.0 MPa H₂ | 96.3% Selectivity | 2022 | sandermanpub.net |

| ω-Transaminase | Furfural | Isopropylamine | Biocatalytic | High Conversion | 2015 | rsc.org |

| E. coli cells | Furfural | NH₄Cl | Biocatalytic, 24h | >99% Yield | 2022 | frontiersin.org |

| Triple Mutant ω-Transaminase | D-xylose derived Furfural | Amine Donor | Biocatalytic | 97.6% Yield | 2023 | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-7-5-6-3-2-4-8-6/h2-4,7H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLIOWSKNOCHEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063597 | |

| Record name | 2-Furanmethanamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4753-75-7 | |

| Record name | N-Methyl-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4753-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylfurfurylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004753757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylfurfurylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furanmethanamine, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Furanmethanamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-furfuryl-N-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLFURFURYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NA5T44A2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies for N Methylfurfurylamine

Biocatalytic and Chemoenzymatic Approaches

Biocatalysis utilizes natural catalysts, such as enzymes, to perform chemical transformations on organic compounds. appliedcatalysts.com Chemoenzymatic synthesis combines the selectivity of biocatalysis with the versatility of traditional chemical catalysis to create novel and efficient reaction pathways. mdpi.com This hybrid approach is particularly valuable for producing furan-based chemicals like N-methylfurfurylamine from renewable biomass, bridging chemical and biological steps in a tandem process. nih.govresearchgate.net These methods are gaining significant attention as they offer scalable and greener alternatives to conventional synthesis routes. mdpi.com

One of the primary benefits of biocatalysis is its operation under mild conditions, which significantly reduces energy consumption by avoiding extreme temperatures and pressures. appliedcatalysts.comnumberanalytics.com Enzymes function efficiently at ambient temperatures and pressures and often in aqueous media, minimizing the environmental footprint associated with harsh chemicals and organic solvents. appliedcatalysts.comchemistryjournals.net This approach not only aligns with green chemistry principles but also enhances safety. appliedcatalysts.comspinchem.com

The high specificity and selectivity (chemo-, regio-, and stereoselectivity) of enzymes lead to higher reaction yields, produce fewer by-products, and simplify purification processes, which in turn reduces waste and operational costs. appliedcatalysts.comnumberanalytics.comspinchem.com This efficiency can accelerate the time-to-market for chemical products. appliedcatalysts.com The inherent properties of enzymes can shorten multi-step synthesis routes by enabling reactions that are challenging to achieve through classical chemical methods. academie-sciences.fr

Specific enzymes have been identified as highly effective for synthesizing furfurylamine (B118560) derivatives. Lipases, in particular, are versatile enzymes used for both hydrolysis and synthesis. acs.org Candida antarctica lipase (B570770) B (CALB) is a frequently chosen biocatalyst for forming amides from furfurylamine and its derivatives, such as 5-hydroxymethylfurfurylamine (HMFA). acs.orguniovi.es Studies have shown that immobilized CALB can effectively catalyze the acylation of the primary amine group in HMFA under mild conditions, using non-activated esters to yield hydroxy amides. uniovi.es

Another important class of enzymes is ω-transaminases, which are dependent on pyridoxamine (B1203002) 5′-phosphate (PLP). These enzymes can reversibly transfer an amino group to a ketone or aldehyde. nih.gov For instance, ω-transaminase expressed in Escherichia coli has been used for the biological amination of furfural (B47365) to produce furfurylamine, demonstrating high conversion rates at moderate temperatures (e.g., 35°C). nih.govresearchgate.net

The table below summarizes key enzyme-catalyzed transformations relevant to the synthesis of this compound precursors.

| Enzyme Type | Substrate | Product | Key Findings | Reference |

| Candida antarctica lipase B (CALB) | 5-Hydroxymethylfurfurylamine (HMFA) & Ethyl Acetate | N-[(5-(hydroxymethyl)furan-2-yl)methyl]acetamide | High chemoselectivity for N-acylation; reusable catalyst. | uniovi.es |

| ω-Transaminase | Furfural (FF) | Furfurylamine (FAM) | Efficient biological amination under ambient conditions. | nih.gov |

| ω-Transaminase | 5-Hydroxymethylfurfural (5-HMF) | 5-(Hydroxymethyl)furfurylamine (5-HMFA) | 94.1% yield from D-fructose-derived 5-HMF. | researchgate.net |

This table is generated based on the provided text and research findings.

A notable example is the chemoenzymatic conversion of biomass into furfurylamine. This process can be structured as a two-step tandem reaction:

Chemocatalysis : Lignocellulosic biomass (like xylan) is first converted into furfural using a heterogeneous acid catalyst. nih.govresearchgate.net

Biocatalysis : The resulting furfural is then aminated to furfurylamine using a whole-cell biocatalyst expressing ω-transaminase. nih.gov

This hybrid process can be conducted in a one-pot fashion, potentially lowering operational costs and creating a sustainable pathway for the valorization of biomass. researchgate.netuni-bielefeld.de The development of flow reactors that combine consecutive packed-bed reactors for the chemical and biological steps further enhances the efficiency and scalability of this approach, achieving high global yields over extended periods of operation. csic.eswhiterose.ac.uk

| Tandem Process Step | Catalyst Type | Catalyst Example | Substrate | Product | Reference |

| 1. Chemocatalysis | Heterogeneous Acid | SO₄²⁻/SnO₂–HAP | Lignocellulosic Biomass | Furfural (FF) | nih.gov |

| 2. Biocatalysis | Whole-cell Biocatalyst | E. coli expressing ω-transaminase | Furfural (FF) | Furfurylamine (FAM) | nih.gov |

This table illustrates a tandem chemoenzymatic process based on cited research.

Emerging Synthetic Strategies

Alongside biocatalytic methods, other emerging strategies are being developed to enhance the synthesis of this compound and related amines. These methods focus on improving process efficiency, reducing environmental impact, and simplifying reaction protocols.

In the context of furan derivatives, a sequential one-pot process has been developed for the selective N-acylation and subsequent O-protection of 5-hydroxymethylfurfurylamine (HMFA)-derived amido esters. acs.orgcsic.es This method uses an immobilized lipase (EziG-CALB) and controls the reaction pathway by the sequential addition of reagents, demonstrating the high level of control achievable in one-pot systems. acs.orgcsic.es Such protocols are highly attractive from an industrial perspective as they streamline complex syntheses into a single, efficient operation. illinois.edu

A significant development in sustainable chemistry is the advent of catalyst-free reactions. For the synthesis of N-methylamines, methods have been developed that utilize carbon dioxide (CO₂) as a renewable and sustainable C1 source for N-methylation. rsc.orgrsc.org

In these protocols, amines react with CO₂ and a reductant, such as sodium borohydride (B1222165) (NaBH₄) or phenylsilane (B129415) (PhSiH₃), to achieve selective N-formylation or N-methylation without the need for a metal or enzyme catalyst. rsc.orgrsc.org By simply adjusting the reaction solvent and temperature, chemists can direct the reaction to produce either the formamide (B127407) or the fully methylated amine in good to excellent yields. rsc.org While not yet specifically detailed for this compound in the reviewed literature, this versatile and economical protocol is applicable to a wide range of aliphatic and aromatic amines and represents a promising future direction for its synthesis. rsc.orgresearchgate.net

Utilizing CO₂ in Synthesis

The synthesis of this compound can be approached through the utilization of carbon dioxide (CO₂) as a C1 building block. This method aligns with the principles of green chemistry by employing a renewable, non-toxic, and abundant carbon source. The general strategy involves the reductive methylation of a primary amine, in this case, furfurylamine, where CO₂ serves as the carbon source for the methyl group.

General Reaction Scheme: Furfurylamine + CO₂ + Reducing Agent → this compound

Several catalytic systems and reaction conditions have been explored for the N-methylation of amines using CO₂, and these methodologies are applicable to the synthesis of this compound.

Research Findings

Research into the N-methylation of amines using carbon dioxide has identified several effective methodologies, which can be broadly categorized into catalytic and catalyst-free systems.

Catalytic Methylation:

Catalytic approaches often employ transition metal catalysts or organocatalysts to facilitate the reduction of CO₂ and its subsequent reaction with the amine.

Zinc-Catalyzed Methylation: Simple zinc-based catalysts have been shown to be effective in promoting the six-electron reduction of carbon dioxide and the formation of a C-N bond. rsc.org These reactions typically use hydrosilanes as the reducing agent. rsc.org

Ruthenium-Catalyzed Methylation: Ruthenium complexes have been successfully used for the selective methylation of amines with carbon dioxide and molecular hydrogen (H₂). researchgate.netnih.gov This method is notable for its use of H₂ as a clean reducing agent. researchgate.net The reaction conditions, however, can be somewhat aggressive, requiring elevated pressures of both CO₂ and H₂. researchgate.netmdpi.com

Metal-Free Catalysis: Proazaphosphatrane superbases have been reported as highly active metal-free catalysts for the methylation of amines with CO₂ in the presence of hydroboranes. nih.gov This approach offers an alternative to transition metal-based systems. nih.gov

Catalyst-Free Methylation:

Under certain conditions, the N-methylation of amines with CO₂ can proceed without a catalyst. These methods typically require a suitable reductant and specific solvent conditions. For instance, using phenylsilane (PhSiH₃) as the reductant in a solvent like dimethylformamide (DMF) allows for the N-methylation of various amines under a CO₂ atmosphere. rsc.org

The following table summarizes representative conditions and findings from studies on the N-methylation of amines using CO₂, which are expected to be applicable for the synthesis of this compound.

Table 1: Methodologies for N-Methylation of Amines Utilizing CO₂ This table presents generalized data from studies on various amines, as specific research on this compound was not available.

| Catalyst/System | Reductant | CO₂ Pressure | Temperature | Solvent | Amine Substrate | Product Yield | Reference |

|---|---|---|---|---|---|---|---|

| Zinc-based catalyst | Hydrosilanes | Not specified | Not specified | Not specified | General amines | High efficiency | rsc.org |

| Ruthenium catalyst | H₂ | 20 atm | 140 °C | THF | N,N-dimethylaniline | 96% | researchgate.netmdpi.com |

| Catalyst-free | PhSiH₃ | 1 atm | 90 °C | DMF | General amines | Up to 95% | rsc.org |

Thermochemical and Energetic Characterization

Experimental Determination of Thermodynamic Properties.nih.govmdpi.comresearchgate.netresearcher.liferesearchgate.net

Experimental methods are fundamental in obtaining reliable thermodynamic data. For N-Methylfurfurylamine and related compounds like furfurylamine (B118560) and 5-methylfurfurylamine (B76237), several key properties have been determined through precise calorimetric techniques. nih.govmdpi.com

The standard molar enthalpy of combustion (ΔcHm°) is a critical parameter for deriving the standard molar enthalpy of formation.

Static bomb combustion calorimetry is a standard technique used to determine the standard molar energies of combustion for liquid compounds. mdpi.com For instance, the standard molar enthalpies of formation for liquid furfurylamine and 5-methylfurfurylamine were derived from their standard molar energies of combustion, which were determined in an oxygen atmosphere at a standard temperature of 298.15 K. nih.gov This method involves combusting a known mass of the substance in a high-pressure oxygen environment within a sealed container (the "bomb"). libretexts.org The resulting temperature change of the surrounding water bath allows for the calculation of the heat of combustion. libretexts.org

Table 1: Experimental Combustion Data for Furan (B31954) Derivatives

| Compound | Standard Molar Enthalpy of Formation (liquid, kJ·mol⁻¹) |

|---|---|

| Furfurylamine | -92.6 ± 1.1 mdpi.com |

The standard molar enthalpy of vaporization (ΔlgHm°) is the energy required to transform a substance from a liquid to a gaseous state at a constant temperature and pressure.

High-temperature Calvet microcalorimetry is a precise method for measuring enthalpies of vaporization. mdpi.com This technique has been employed to determine the standard molar enthalpies of vaporization for furfurylamine and 5-methylfurfurylamine at 298.15 K. nih.gov The experimentally determined values show good agreement with those estimated by group contribution methods. mdpi.com

Table 2: Experimental and Estimated Enthalpies of Vaporization at 298.15 K

| Compound | Experimental ΔlgHm° (kJ·mol⁻¹) |

|---|---|

| Furfurylamine | 49.1 ± 0.8 mdpi.com |

The gas-phase enthalpy of formation (ΔfHm°(g)) is a key thermochemical property derived from the experimental liquid-phase enthalpy of formation and the enthalpy of vaporization. nih.gov By combining these experimental data, the gas-phase enthalpies of formation for furfurylamine and 5-methylfurfurylamine at 298.15 K have been calculated. mdpi.com

Table 3: Gas-Phase Enthalpies of Formation at 298.15 K

| Compound | ΔfHm°(g) (kJ·mol⁻¹) |

|---|---|

| Furfurylamine | -43.5 ± 1.4 nih.gov |

Standard Molar Enthalpies of Vaporization

Computational Thermochemistry.nih.govresearchgate.netresearcher.liferesearchgate.netbenchchem.comscilit.comacs.orgmdpi.comacs.orguni-rostock.deuni-rostock.de

Computational methods, particularly high-level quantum chemical calculations, serve as a powerful tool to complement and validate experimental thermochemical data.

Theoretical analyses using G3 level calculations have been performed to estimate the gas-phase enthalpies of formation for furfurylamine and 5-methylfurfurylamine. nih.gov The G3(MP2)//B3LYP level of theory, a composite method, has been successfully used to estimate the enthalpies of formation for similar compounds. uni-rostock.deuni-rostock.deresearchgate.net This approach utilizes geometries from density functional theory (B3LYP) and a series of single-point energy calculations to achieve high accuracy. uni-rostock.deuni-rostock.de The computed enthalpies of formation for furfurylamine and 5-methylfurfurylamine were found to be in excellent agreement with the experimental values, thereby validating both the experimental and computational results. mdpi.com

Table 4: Comparison of Experimental and Computational Gas-Phase Enthalpies of Formation

| Compound | Experimental ΔfHm°(g) (kJ·mol⁻¹) | Computational (G3) ΔfHm°(g) (kJ·mol⁻¹) |

|---|---|---|

| Furfurylamine | -43.5 ± 1.4 nih.gov | -43.5 mdpi.com |

Based on a comprehensive search of available scientific literature, detailed experimental and computational thermochemical data specifically for the compound This compound , as required by the provided outline, is not publicly available.

While basic physical properties are known, in-depth research on its energetic characterization, including quantum chemical calculations using the G3 approach, specific conformational analysis, and detailed substituent effects on its stability, appears to be unpublished.

However, extensive research matching the user's requested outline is available for the closely related isomers, furfurylamine and 5-methylfurfurylamine . A 2024 study provides a thorough thermochemical and energetic characterization of these two compounds, including:

Standard molar enthalpies of formation determined by combustion calorimetry. mdpi.comnih.gov

Standard molar enthalpies of vaporization measured by Calvet microcalorimetry. mdpi.comnih.gov

Gas-phase enthalpies of formation derived from experimental data. mdpi.comnih.gov

High-level G3 quantum chemical calculations to determine theoretical thermochemical data. mdpi.comnih.gov

A detailed conformational analysis identifying the most stable conformers (gauche and syn). mdpi.com

Discussion of the substituent effects of the methyl group on the stability of the furan ring. mdpi.comnih.gov

Given the lack of specific data for this compound, it is not possible to generate a scientifically accurate article that adheres to the requested structure. An article on furfurylamine or 5-methylfurfurylamine could be produced that would fully align with the detailed outline and include the requested data tables and research findings.

Reaction Mechanisms and Kinetics

Mechanistic Investigations of N-Methylfurfurylamine Reactions

Detailed investigations into the reaction pathways and energetic requirements provide crucial insights for optimizing reaction conditions and catalyst design.

The formation of this compound via the reductive amination of furfural (B47365) is generally accepted to proceed through a cascade of reactions. The initial step involves the condensation of furfural with methylamine (B109427) to form an unstable N-methylfurfuryl imine intermediate. This is a reversible reaction, and the equilibrium can be influenced by factors such as temperature and the removal of water. Subsequently, this imine intermediate undergoes hydrogenation to yield the final product, this compound. chemrxiv.org

A plausible reaction network can be described as follows:

Imine Formation: Furfural reacts with methylamine in a condensation reaction, eliminating a water molecule to form N-methylfurfuryl imine.

Hydrogenation: The C=N double bond of the imine is then reduced to a C-N single bond through the addition of hydrogen, a step that is typically catalyzed.

Side reactions can compete with the desired pathway. For instance, the hydrogenation of furfural itself can lead to the formation of furfuryl alcohol. chemrxiv.org Furthermore, the this compound product can potentially react with another molecule of furfural to form a secondary imine, which upon reduction would lead to the formation of difurfurylamine. chemrxiv.org Controlling the reaction conditions and catalyst selectivity is therefore critical to maximize the yield of this compound.

| Step | Reactants | Intermediate/Product | Description |

| 1 | Furfural, Methylamine | N-methylfurfuryl imine | Condensation reaction forming an imine intermediate and water. |

| 2 | N-methylfurfuryl imine, Hydrogen | This compound | Catalytic hydrogenation of the imine to the corresponding amine. |

Quantitative data on the activation energy barriers for the specific reactions leading to this compound are scarce in the publicly available scientific literature. However, computational studies, often employing Density Functional Theory (DFT), have been utilized to predict activation energies for similar reductive amination reactions. For instance, DFT calculations on the hydrogenation of related imines have shown that the choice of catalyst can significantly influence the activation energy of the reduction step. ntu.edu.tw A lower activation energy corresponds to a faster reaction rate. The development of catalysts that can lower the activation barrier for the hydrogenation of the N-methylfurfuryl imine intermediate, while simultaneously disfavoring competing side reactions, is a key area of research.

Catalytic Reaction Mechanisms

The efficiency and selectivity of this compound synthesis are heavily reliant on the catalytic system employed. Both homogeneous and heterogeneous catalysts have been explored for the reductive amination of furanic compounds.

Homogeneous catalysts, which are soluble in the reaction medium, have been investigated for the reductive amination of aldehydes and ketones. For instance, ruthenium complexes such as RuCl2(PPh3)3 have been used for the reductive amination of furfural, albeit with ammonia (B1221849) to produce furfurylamine (B118560). chemrxiv.org While specific examples for this compound synthesis are not extensively documented, the principles of homogeneous catalysis, such as the activation of hydrogen and the substrate by the metal center, are applicable. A proposed general mechanism involves the formation of a metal-hydride species which then transfers the hydride to the imine intermediate coordinated to the metal center. One of the main challenges with homogeneous catalysts is their separation and recovery from the reaction mixture, which can limit their industrial applicability. chemrxiv.org

Heterogeneous catalysts, which exist in a different phase from the reactants, are generally preferred for industrial processes due to their ease of separation and recyclability. A variety of supported metal catalysts have been shown to be effective for the reductive amination of furfural. researchgate.net

Commonly used active metals include nickel, cobalt, palladium, and ruthenium, supported on materials such as carbon, alumina, silica, and zeolites. chemrxiv.orgresearchgate.net For instance, Raney® Ni has been demonstrated as an effective catalyst for the reductive amination of furfuryl alcohol to furfurylamine. researchgate.net The support can play a crucial role by influencing the dispersion of the metal particles and providing acidic or basic sites that can participate in the reaction mechanism.

The reaction mechanism on a heterogeneous catalyst surface typically involves the following steps:

Adsorption of reactants (furfural, methylamine, and hydrogen) onto the catalyst surface.

Surface reaction between adsorbed furfural and methylamine to form the imine intermediate.

Hydrogenation of the adsorbed imine by activated hydrogen species on the metal surface.

Desorption of the this compound product from the catalyst surface.

The nature of the metal and support can significantly impact the selectivity. For example, some catalysts may favor the hydrogenation of the furan (B31954) ring, leading to the formation of tetrahydrofurfuryl-based amines. researchgate.net

| Catalyst Type | Active Metal | Support | Key Features |

| Homogeneous | Ruthenium | - | Soluble in reaction medium, high activity. |

| Heterogeneous | Nickel, Cobalt, Palladium, Ruthenium | Carbon, Alumina, Silica | Solid catalyst, easy separation, reusable. |

The primary role of the catalyst in the synthesis of this compound is to facilitate the selective hydrogenation of the in-situ formed N-methylfurfuryl imine while minimizing side reactions. The catalyst's properties, including the nature of the active metal, particle size, and the characteristics of the support, are critical in dictating the reaction's outcome.

For instance, the choice of metal can influence the chemoselectivity. Some metals may have a higher affinity for the C=O bond of furfural, leading to the formation of furfuryl alcohol, while others may be more effective in activating the C=N bond of the imine. The acidity or basicity of the support can also play a role in the condensation step to form the imine.

Furthermore, catalysts can be designed to prevent the over-hydrogenation of the furan ring. This is a significant challenge as many hydrogenation catalysts are also active for ring saturation. By tuning the electronic properties of the metal through metal-support interactions or by using promoters, the selectivity towards the desired this compound can be enhanced. For example, studies on the synthesis of furfurylamine have shown that the catalyst's structural features are closely related to the catalytic mechanisms and can enable easy substitution of the amino group. rsc.org This principle can be extended to the selective synthesis of this compound by carefully designing the catalyst to favor the reaction with methylamine and the subsequent selective hydrogenation.

Kinetic Studies and Rate Enhancements

While specific kinetic studies exclusively focused on this compound are not extensively documented in publicly available literature, an understanding of its reactivity can be inferred from kinetic data of analogous reactions involving secondary amines and furan derivatives. The reaction kinetics of this compound are primarily influenced by two key structural components: the secondary amine group and the furan ring.

Kinetics of N-Alkylation of Secondary Amines

This compound, as a secondary amine, can undergo further N-alkylation to form a tertiary amine. The rate of this reaction is influenced by factors such as the nature of the alkylating agent, the solvent, and the temperature. Studies on the N-alkylation of primary amines to secondary and subsequently to tertiary amines provide insight into the relative reaction rates. For instance, in the alkylation of primary amines, the rate constant for the formation of the tertiary amine (k₂) can be compared to the rate constant for the formation of the secondary amine (k₁). The ratio of these rate constants (k₂/k₁) indicates the propensity for the secondary amine to undergo further alkylation.

| Alkylating Agent | k₂/k₁ Ratio | Reference |

|---|---|---|

| Propylene oxide | ~0.50 | nih.gov |

| Methyl acrylate (B77674) | ~0.026 | nih.gov |

| Acrylonitrile | ~0.0072 | nih.gov |

This data suggests that the structure of the alkylating agent significantly impacts the rate of the second alkylation step. While these values are for primary amines, they provide a general indication of the factors that would influence the N-alkylation kinetics of a secondary amine like this compound.

Kinetics of Reactions Involving the Furan Ring

The furan ring in this compound is susceptible to various reactions, including electrophilic substitution and ring-opening reactions. The kinetics of such reactions are often studied in the context of atmospheric chemistry and biofuel combustion. For example, the reaction of furan and its alkylated derivatives with hydroxyl radicals (•OH) has been a subject of kinetic studies. These studies provide rate constants that help in understanding the reactivity of the furan moiety.

| Compound | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| Furan | ~4 x 10⁻¹¹ | acs.org |

| 2-Methylfuran | (2.26 ± 0.52) x 10⁻¹¹ | researchgate.netdntb.gov.ua |

| 2,5-Dimethylfuran | (1.02 ± 0.31) x 10⁻¹⁰ | researchgate.netdntb.gov.ua |

The data indicates that the presence of alkyl substituents on the furan ring can influence the reaction rate. The methyl group in this compound, being attached to the exocyclic nitrogen, would have a different electronic effect compared to a methyl group directly on the furan ring. However, this data provides a baseline for the reactivity of the furan ring system.

Applications of N Methylfurfurylamine in Materials Science and Catalysis

Catalytic Applications

The catalytic utility of N-Methylfurfurylamine and its derivatives is rooted in the reactivity of the furan (B31954) ring and the coordinating ability of the nitrogen atom. These features allow it to participate in a variety of catalytic processes.

Role as Ligands in Coordination Chemistry

This compound and related furan-based amines are effective ligands in coordination chemistry due to the presence of nitrogen and oxygen donor atoms. rdd.edu.iq These compounds can form stable complexes with a variety of transition metals. Schiff bases derived from furan compounds, for instance, are known to form stable, multidentate chelates with metal ions like Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). rdd.edu.iq Such ligands can act as neutral tetradentate coordinators, bonding through azomethine nitrogen atoms and the oxygen of the furan ring to create binuclear metal complexes. rdd.edu.iq

The flexibility of the furan-amine structure allows for the formation of complexes with various geometries, including tetrahedral and square planar configurations, depending on the metal center. rdd.edu.iq Polydentate ligands, like those derived from this compound, tend to form more stable chelate complexes compared to monodentate ligands, often resulting in stable five or six-membered rings with the metal ion. nih.gov This stability is crucial for the development of robust catalysts and functional materials. The study of these metal-ligand interactions is fundamental to designing complexes for specific catalytic applications. nih.gov

Table 1: Examples of Metal Complexes with Furan-Based Ligands

| Ligand Type | Metal Ions Coordinated | Resulting Complex Geometry |

|---|---|---|

| Schiff base from 2-acetyl furan | Fe(II), Co(II), Ni(II), Zn(II) | Tetrahedral |

| Schiff base from 2-acetyl furan | Cu(II) | Square Planar |

| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(II), Zn(II), Cd(II), Sn(II) | Tetrahedral |

| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Cu(II) | Square Planar |

Data synthesized from research on related furan and amine-based ligands. rdd.edu.iqnih.gov

Energetic Metal-Organic Frameworks (EMOFs)

Energetic Metal-Organic Frameworks (EMOFs) are a class of materials being investigated for their potential as high-energy-density materials with tunable sensitivity and stability. rsc.org The core strategy in designing EMOFs involves using nitrogen-rich organic ligands to coordinate with metal centers. mdpi.comat.ua These N-rich compounds contribute to a higher heat of formation, increased density, and enhanced thermal stability in the resulting framework. mdpi.com Ligands based on triazoles and tetrazoles are commonly employed for this purpose. mdpi.com

While direct research on this compound as a ligand in EMOFs is not extensively documented, its nitrogen-containing structure presents a theoretical potential for this application. The development of EMOFs often focuses on reconciling the trade-off between energy output and mechanical sensitivity. rsc.org The incorporation of various organic ligands allows for the fine-tuning of these properties through factors like aromaticity, coordination interactions, and non-covalent interactions. rsc.orgmdpi.com Derivatives of this compound could potentially be designed to act as ligands that contribute to stable, high-energy frameworks, representing an area for future research in advanced energetic materials.

Combustion Catalysts and High Energy Additives

This compound, as a furan derivative, fits the profile of a potential fuel additive or component of a combustion catalyst system. Fuel-borne catalysts work by promoting a more complete burn, which can reduce the ignition temperature of soot and lower emissions. umicore.com Patented combustion catalysts often work by breaking down large fuel molecule clusters, allowing for better oxygenation and a more efficient burn. The presence of both the furan ring and the amine group in this compound could contribute to improved combustion characteristics and stability, making it a candidate for research into next-generation, bio-based fuel enhancers.

Biomass Conversion Reactions

This compound is closely linked to the catalytic conversion of biomass, as its precursor, furfurylamine (B118560), is an important upgraded product derived from furfural (B47365). nih.gov Lignocellulosic biomass, which is rich in hemicellulose, can be catalytically converted into furfural. nih.gov Subsequent reductive amination transforms furfural into furfurylamine and its derivatives.

Efficient chemoenzymatic, one-pot processes have been developed to produce furfurylamine directly from biomass. nih.gov These tandem catalytic systems utilize solid acid catalysts to convert the xylan portion of biomass into furfural, followed by a biocatalytic step using ω-transaminase to aminate the furfural. nih.govnih.gov This approach provides a sustainable pathway to valuable furan-based chemicals.

Table 2: Catalytic Conversion of Biomass to Furfural/Furfurylamine

| Biomass Source | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Corncob | Sn-DAT-SS solid acid catalyst | Furfural | 52.4% | nih.gov |

| Bamboo Shoot Shell | Sulfonated Sn-PL catalyst & ω-transaminase | Furfurylamine | 0.42 g/g xylan | nih.gov |

| Corncob | Sulfonated Sn-PL catalyst & ω-transaminase | Furfurylamine | 0.41 g/g xylan | nih.gov |

| Rice Straw | Sulfonated Sn-PL catalyst & ω-transaminase | Furfurylamine | 0.39 g/g xylan | nih.gov |

Data from studies on the conversion of various biomass sources.

Polymer and Resin Manufacturing

There is a growing demand for high-performance polymers derived from renewable resources to replace petroleum-based materials like those synthesized from Bisphenol A (BPA), a compound of health concern. d-nb.info Furan-based compounds are highly promising bio-based alternatives for the synthesis of polymers, particularly epoxy resins. d-nb.infodigitellinc.com

Furfuryl amine and its derivatives can be epoxidized to create renewable epoxy monomers. digitellinc.com In some cases, the resulting furan-based diepoxy monomers contain tertiary amines within their structure, which can act as built-in catalysts, eliminating the need for an external curing agent. digitellinc.com These bio-based epoxy resins can be cured to form cross-linked polymers with high thermal stability and char yield, which is advantageous for high-temperature applications. digitellinc.com Furan-based epoxy resins have demonstrated good mechanical strength, chemical resistance, and strong adhesion to various substrates, making them suitable for applications such as coatings and adhesives. d-nb.info

Development of Functionalized Derivatives

The chemical structure of this compound, with its reactive furan ring and secondary amine group, serves as a versatile platform for synthesizing a wide array of functionalized derivatives. These derivatives can be designed to have tailored properties for specific applications in materials science.

For example, the amine group can readily react with aldehydes and ketones to form Schiff bases. rdd.edu.iq These Schiff base derivatives are highly effective multidentate ligands capable of forming stable complexes with various metal ions, as discussed in the context of coordination chemistry. Furthermore, the furan ring itself can undergo reactions such as Diels-Alder cycloadditions, which can be used to modify polymer backbones, for instance, to enhance the toughness of epoxy resins. researchgate.net The ability to functionalize this compound opens up possibilities for creating novel monomers for polymerization, specialized ligands for catalysis, and additives for advanced materials.

Schiff Base Ligands for Metal Ion Recognition

Schiff bases derived from this compound are effective ligands for the recognition and sensing of various metal ions. The formation of a Schiff base through the condensation reaction of this compound with an aldehyde or ketone results in a molecule with an imine (-C=N-) group, which, in conjunction with the furan ring's oxygen atom and the amine's nitrogen atom, can selectively coordinate with metal ions. This coordination often leads to a measurable change in the optical or electrochemical properties of the molecule, forming the basis for a sensor.

The design of these Schiff base ligands allows for a high degree of tunability. By selecting different carbonyl compounds, the steric and electronic properties of the ligand can be modified to enhance its selectivity and sensitivity towards specific metal ions. For instance, the incorporation of chromophoric or fluorophoric groups into the aldehyde or ketone precursor can lead to colorimetric or fluorescent sensors, respectively. Upon binding with a target metal ion, a change in color or fluorescence intensity can be observed, enabling the qualitative and quantitative detection of the ion. nih.govmdpi.com

Research in this area has demonstrated the potential of furan-containing Schiff bases in the detection of a range of metal ions. While specific studies focusing exclusively on this compound are part of a growing field, the principles established with similar furan derivatives are directly applicable. The general mechanism involves the chelation of the metal ion by the donor atoms of the Schiff base ligand, leading to the formation of a stable metal complex. This interaction alters the electronic distribution within the ligand, which in turn affects its spectroscopic properties.

Table 1: Examples of Metal Ion Detection Using Furan-Based Schiff Base Sensors

| Schiff Base Precursors | Target Metal Ion(s) | Detection Method |

| Furfural and various anilines | Cu²⁺, Fe³⁺, V⁵⁺ | Colorimetric |

| Furo[2,3-d]pyrimidinone derivative and salicylaldehyde | Zn²⁺, Cu²⁺ | Fluorescence |

| Furfurylamine and 2-hydroxy-5-methylisophthalaldehyde | Cu²⁺ | UV-Vis Spectroscopy |

The stability and selectivity of these metal complexes are crucial for their application as sensors. The coordination geometry and the nature of the metal-ligand bond play a significant role in determining these properties. Detailed characterization of these complexes using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry is essential for understanding their structure-property relationships and for the rational design of new and improved metal ion sensors.

Flame Retardant Materials

The incorporation of this compound and its derivatives into polymer matrices is a promising strategy for developing novel flame-retardant materials. The inherent chemical structure of furan-based compounds contributes to their flame-retardant properties through mechanisms that involve char formation and the release of non-combustible gases upon thermal decomposition. researchgate.netresearchgate.net

The furan ring, when subjected to high temperatures, can undergo a series of reactions, including polymerization and carbonization, leading to the formation of a stable char layer on the surface of the material. researchgate.net This char layer acts as a physical barrier, insulating the underlying material from the heat of the flame and limiting the diffusion of flammable volatile compounds to the gas phase. Furthermore, the presence of nitrogen in this compound can contribute to the flame retardancy through synergistic effects. During combustion, nitrogen-containing compounds can release inert gases like ammonia (B1221849) and nitrogen, which dilute the flammable gases and oxygen in the gas phase, thereby inhibiting the combustion process.

Recent research has explored the use of furfurylamine derivatives in the synthesis of flame-retardant polymers. For example, phosphoramide derivatives synthesized from furfurylamine have been shown to significantly improve the flame retardancy of polylactic acid (PLA). nih.gov The introduction of these furan-based additives leads to an increase in the Limiting Oxygen Index (LOI) and helps the material achieve a higher rating in the UL-94 vertical burning test.

Table 2: Flame Retardant Properties of Polylactic Acid (PLA) with Furan-Based Additives

| Additive | Loading (wt%) | LOI (%) | UL-94 Rating |

| None | 0 | 20.4 | No Rating |

| POFA (Phosphoramide from furfurylamine) | 7.0 | - | V-0 |

| BPOFA (Bis-phosphoramide from furfurylamine) | 1.0 | 28.0 | V-0 |

The effectiveness of these furan-based flame retardants is often enhanced when used in combination with phosphorus-containing compounds. The phosphorus compounds can act in both the condensed phase by promoting char formation and in the gas phase by scavenging free radicals that propagate the combustion reaction. This synergistic interaction between phosphorus and nitrogen is a well-established principle in flame retardancy. nih.gov

Smart Materials and Composites

The furan moiety in this compound offers a unique chemical handle for the development of smart materials and composites, particularly those with self-healing or shape-memory properties. This functionality is primarily based on the reversible Diels-Alder reaction between a furan group and a maleimide group.

Polymers incorporating furan groups can be cross-linked with bismaleimide compounds through the Diels-Alder reaction at moderate temperatures to form a stable network. Upon heating to a higher temperature, the reverse Diels-Alder reaction occurs, breaking the cross-links and allowing the material to flow or be reshaped. Upon cooling, the Diels-Alder reaction proceeds again, reforming the cross-links and setting the new shape. This reversible covalent chemistry is the basis for creating thermally responsive shape-memory polymers and self-healing materials.

If a crack forms within a material containing furan and maleimide functionalities, the application of heat can initiate the retro-Diels-Alder reaction, breaking the bonds across the crack interface. As the polymer chains regain mobility, they can flow and rebond upon cooling, effectively "healing" the crack.

While the direct application of this compound in such systems is a subject of ongoing research, the principle has been demonstrated with other furan derivatives. For example, furan-functionalized polymers have been shown to form thermoreversible networks when cross-linked with bismaleimides. researchgate.net The introduction of this compound into a polymer backbone could provide the necessary furan functionality for this type of smart behavior.

The versatility of furan chemistry also allows for the creation of a wide range of polymers, including polyesters, polyamides, and polyimides, from bio-based resources. mdpi.comnih.gov The incorporation of this compound as a monomer or a modifying agent in these polymers could lead to the development of sustainable smart materials with tailored properties.

Analytical and Spectroscopic Characterization Methods in Research

Chromatographic Techniques

Chromatography is a fundamental technique for separating N-Methylfurfurylamine from impurities, reactants, or other components in a mixture. Gas chromatography, in particular, is well-suited for this volatile amine.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography (GC) is a powerful tool for determining the purity of this compound. birchbiotech.com The principle of GC involves vaporizing the sample and passing it through a column containing a stationary phase. Components of the sample travel through the column at different rates depending on their chemical properties and interaction with the stationary phase, leading to separation. birchbiotech.comnih.gov

For amines like this compound, which are basic in nature, specialized columns are often required to prevent peak tailing and ensure good resolution. Columns with a stationary phase designed to handle basic compounds, such as the Agilent CP-Volamine column, are often employed. nih.gov The assessment of purity is typically performed by calculating the area percentage of the peaks in the resulting chromatogram. The peak corresponding to this compound should be the major component, and the sum of the areas of all other impurity peaks provides a measure of the sample's purity. A common setup for the GC analysis of volatile amines is presented in the table below. bibliotekanauki.pl

| Parameter | Typical Condition |

|---|---|

| Column | Capillary column suitable for amines (e.g., Agilent CP-Volamine, DB-5) |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 - 300 °C |

| Carrier Gas | Helium or Nitrogen |

| Oven Temperature Program | Initial hold at a low temperature (e.g., 60 °C), followed by a ramp to a higher temperature (e.g., 250 °C) |

GC-FID for Yield Determination

For the quantitative analysis of this compound, such as determining the yield of a synthesis reaction, Gas Chromatography coupled with a Flame Ionization Detector (GC-FID) is a widely used and reliable method. researchgate.net The FID is highly sensitive to organic compounds and provides a response that is proportional to the mass of the analyte. researchgate.net

To determine the reaction yield, a known amount of an internal standard—a non-reactive compound not present in the reaction mixture—is added to the sample. rsc.org The sample is then analyzed by GC-FID. The yield of this compound can be calculated by comparing the peak area of the analyte to that of the internal standard, using a pre-determined response factor. researchgate.netresearchgate.net This method allows for accurate quantification by correcting for variations in injection volume and sample preparation. researchgate.net

Spectroscopic Methods

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and confirming its identity. These techniques probe the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural characterization of organic molecules. mdpi.com Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H-NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected signals for this compound would include distinct peaks for the furan (B31954) ring protons, the methylene (B1212753) (-CH₂-) protons, the N-methyl (-CH₃) protons, and the amine (N-H) proton. researchgate.net

¹³C-NMR Spectroscopy provides information about the different carbon atoms in the molecule. clockss.org For this compound, distinct signals are expected for the four different carbon atoms of the furan ring, the methylene carbon, and the methyl carbon. The predicted chemical shifts for this compound are summarized in the tables below, based on data from analogous furan and amine compounds. researchgate.netclockss.org

| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H5 (furan) | ~7.3 | multiplet | 1H |

| H3, H4 (furan) | ~6.2-6.3 | multiplet | 2H |

| -CH₂- | ~3.7 | singlet | 2H |

| -CH₃ | ~2.4 | singlet | 3H |

| -NH- | ~1.5-2.0 (broad) | singlet (broad) | 1H |

| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |

|---|---|

| C2 (furan) | ~153 |

| C5 (furan) | ~142 |

| C3, C4 (furan) | ~107-110 |

| -CH₂- | ~48 |

| -CH₃ | ~35 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. specac.com The IR spectrum of this compound, a secondary amine, is expected to show characteristic absorption bands for the N-H bond, C-N bond, C-H bonds, and the furan ring system. orgchemboulder.com The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the molecule as a whole. libretexts.org

| Bond | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H stretch | Secondary Amine | 3350-3310 | Weak to Medium |

| C-H stretch (furan) | Aromatic-like | ~3100 | Medium |

| C-H stretch (alkyl) | Aliphatic | 3000-2850 | Medium |

| C=C stretch | Furan Ring | ~1600, ~1500 | Medium |

| C-N stretch | Aliphatic Amine | 1250-1020 | Medium to Weak |

| C-O-C stretch | Furan Ring | ~1015 | Strong |

| N-H wag | Secondary Amine | 910-665 | Strong, Broad |

Mass Spectrometry (MS) (e.g., ESI-TOF-HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov Electrospray Ionization Time-of-Flight High-Resolution Mass Spectrometry (ESI-TOF-HRMS) is a particularly useful variant that allows for the determination of a compound's elemental composition with high accuracy by providing a precise mass measurement of the molecular ion. copernicus.org

For this compound (molecular formula C₆H₉NO, monoisotopic mass 111.0684 g/mol ), analysis by ESI-MS in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z of approximately 112.0757. mdpi.com High-resolution analysis would confirm this mass to within a few parts per million, verifying the elemental formula.

In addition to the molecular ion, MS analysis also provides information about the molecule's structure through fragmentation patterns. miamioh.eduresearchgate.net Characteristic fragment ions for this compound would result from the cleavage of specific bonds.

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 112.0757 | Protonated Molecular Ion |

| [C₅H₅O]⁺ | 81.0335 | Furfuryl cation, resulting from cleavage of the C-N bond |

| [CH₄N]⁺ | 30.0337 | Methylaminyl cation fragment |

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. For furan derivatives, including this compound, the UV-Vis spectrum is primarily characterized by absorption bands arising from π→π* transitions within the furan ring's conjugated system. The furan ring itself exhibits a strong absorption maximum typically below 220 nm.

The introduction of substituents onto the furan ring can lead to a bathochromic shift (a shift to longer wavelengths) of the absorption maximum, as well as changes in the molar absorptivity. In the case of this compound, the presence of the methylaminomethyl group (-CH2NHCH3) at the 2-position of the furan ring is expected to influence its electronic absorption spectrum. While specific spectral data for this compound is not extensively documented in publicly available literature, data for structurally related compounds provide insight into its expected spectroscopic behavior. For instance, furfuryl alcohol shows a maximum absorption (λmax) in water at approximately 217 nm. It is anticipated that this compound would exhibit a primary absorption band in a similar region, characteristic of the substituted furan chromophore.

The solvent used for analysis can also influence the position and intensity of the absorption bands due to interactions between the solvent and the analyte molecule. Therefore, it is standard practice to specify the solvent when reporting UV-Vis spectral data.

Table 1: UV-Vis Absorption Data for Furan and Related Compounds

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type |

| Furan | Vapor | ~208 | ~10,000 | π→π |

| Furfuryl Alcohol | Water | 217 | - | π→π |

| Furfural (B47365) | Water | ~277 | ~15,000 | π→π |

| This compound | (Predicted) | ~215-225 | - | π→π |

Note: Data for this compound is predicted based on the spectral characteristics of similar furan derivatives.

Chemosensors for Ion Detection

This compound and its derivatives have emerged as versatile building blocks in the design of chemosensors for the detection of various metal ions. The furan ring's oxygen atom and the amine's nitrogen atom can act as effective coordination sites for metal ions. This binding event can be engineered to produce a measurable optical response, such as a change in color (colorimetric sensor) or fluorescence intensity (fluorescent sensor).

The general principle behind these chemosensors involves the linkage of the furfurylamine (B118560) moiety to a signaling unit (a chromophore or fluorophore). Upon selective binding of a target metal ion to the receptor part of the sensor molecule (containing the furfurylamine), the electronic properties of the signaling unit are altered, leading to a change in the UV-Vis absorption or fluorescence emission spectrum.

Research has demonstrated the utility of furfurylamine derivatives in creating selective and sensitive chemosensors for various environmentally and biologically significant ions. For example, Schiff base ligands derived from the condensation of furfurylamine or its derivatives with aldehydes have been successfully employed as chemosensors. These ligands can form stable complexes with metal ions, inducing a "turn-on" or "turn-off" fluorescent response.

One notable application is in the development of a 'Turn-ON' fluorescent sensor for cadmium (Cd²⁺) ions. researchgate.net In such a system, the sensor molecule may exhibit weak fluorescence in its free state. However, upon binding to Cd²⁺, a rigid complex is formed, which can lead to an enhancement of fluorescence intensity, for instance, through a chelation-enhanced fluorescence (CHEF) effect. The selectivity of these sensors is a critical aspect, and it is often achieved by tailoring the structure of the binding site to preferentially accommodate a specific metal ion based on its size, charge, and coordination geometry.

Furthermore, derivatives of furfurylamine have been incorporated into chemosensors for other metal ions, including zinc (Zn²⁺). A Schiff base ligand synthesized from 5-methyl-furfurylamine and 5-bromosalicylaldehyde (B98134) has been shown to be an effective fluorescent probe for the detection of Zn²⁺ ions.

The performance of these chemosensors is typically characterized by their selectivity towards the target ion over other potentially interfering ions, their sensitivity (often expressed as the limit of detection, LOD), and their binding affinity (characterized by the association constant, Ka).

Table 2: Research Findings on Furan-Based Chemosensors for Ion Detection

| Sensor Derivative | Target Ion | Sensing Mechanism | Detection Limit (LOD) | Key Findings | Reference |

| Furfurylamine-based Schiff base | Cd²⁺ | Fluorescence 'Turn-ON' | 89 nM | High selectivity and sensitivity for Cd²⁺. The 1:1 binding mode was confirmed. | researchgate.net |

| (E)-4-bromo-2-((((5-methylfuran-2-yl)methyl)imino)methyl)phenol | Zn²⁺ | Fluorescence Enhancement | - | Effective detection of Zn²⁺ ions through a condensation product of 5-methyl-furfurylamine. | |

| Peptide with N-terminal Cu(II)-binding motif | Cu²⁺ | Fluorescence Detection | - | Development of a highly selective and sensitive fluorescent chemosensor for Cu²⁺. | nih.gov |

Environmental Fate and Ecotoxicological Considerations in Research

Environmental Transport and Transformation

The environmental transport and transformation of a chemical dictate its distribution, concentration, and persistence in the environment. mdpi.comnih.gov These processes are governed by the compound's physical and chemical properties and its interactions with environmental media such as water, soil, and air. mdpi.comnih.gov For N-Methylfurfurylamine, key processes to consider would include its potential for volatilization, sorption to soil and sediment, and various degradation pathways. mdpi.comtaylorfrancis.com

Modeling Environmental Fate

In the absence of extensive empirical data, environmental fate models are invaluable tools for predicting the behavior of chemicals. rsc.orgresearchgate.netrsc.org These models use a chemical's physical and chemical properties to estimate its partitioning between air, water, soil, and biota. researchgate.netrsc.org Multimedia fate models, for instance, can provide a holistic view of a chemical's distribution and persistence in the environment. rsc.orgresearchgate.net

For this compound, a typical environmental fate model would require inputs such as those listed in the table below. These parameters can be experimentally determined or estimated using Quantitative Structure-Property Relationship (QSPR) models.

Table 1: Input Parameters for Environmental Fate Modeling of this compound

| Property | Value (Estimated/Experimental) | Significance in Environmental Fate |

|---|---|---|

| Molecular Weight | 111.14 g/mol | Influences diffusion and transport rates. |

| Boiling Point | 148-152 °C | Indicates potential for atmospheric transport. |

| Vapor Pressure | Data not available | Determines the rate of volatilization from soil and water. |

| Water Solubility | Data not available | Affects transport in aquatic systems and leaching in soil. |

| Octanol-Water Partition Coefficient (Kow) | Data not available | Predicts bioaccumulation potential and sorption to organic matter. |

These models can simulate processes such as:

Long-range transport: The potential for the chemical to travel long distances from its source, often through the atmosphere.

The output of such models can predict the likely environmental compartments where this compound would accumulate. researchgate.net For example, based on the properties of the parent compound, furan (B31954), which is susceptible to rapid volatilization, one might hypothesize a similar tendency for this compound, although this would need to be confirmed with specific data. taylorfrancis.com

Ecotoxicological Assessment Methodologies

Ecotoxicological assessment evaluates the potential adverse effects of a chemical on ecosystems. researchgate.net This involves standardized tests on representative organisms from different trophic levels, such as algae, invertebrates, and fish. researchgate.netbiotoxicity.com

Aquatic Toxicity Testing

Acute and chronic toxicity tests are fundamental to ecotoxicology. nih.gov Acute tests determine the concentration of a substance that is lethal to a certain percentage of a test population over a short period (e.g., 48 or 96 hours). biotoxicity.comnih.gov Chronic tests, on the other hand, assess the effects of longer-term exposure on survival, growth, and reproduction.

Standard aquatic organisms used in these tests include:

Algae (e.g., Pseudokirchneriella subcapitata): To assess effects on primary producers (phytotoxicity).

Invertebrates (e.g., Daphnia magna): A key component of freshwater food webs. biotoxicity.com

Fish (e.g., Zebrafish, Rainbow Trout): To evaluate effects on vertebrates. usgs.gov

The results of these tests are typically expressed as an EC50 (median effective concentration) or LC50 (median lethal concentration). While no specific aquatic toxicity data for this compound were found, the table below illustrates how such data would be presented.

Table 2: Illustrative Aquatic Toxicity Data Presentation for a Chemical Compound

| Test Organism | Endpoint | Duration | Result (e.g., mg/L) |

|---|---|---|---|

| Daphnia magna | Acute EC50 (Immobilisation) | 48 hours | [Data not available] |

| Pseudokirchneriella subcapitata | Acute EC50 (Growth Inhibition) | 72 hours | [Data not available] |

Risk Assessment Frameworks

Risk assessment frameworks integrate exposure and effects data to characterize the potential risk posed by a chemical to the environment. epa.gov A common approach involves calculating a risk quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC).

Predicted Environmental Concentration (PEC): The estimated concentration of the chemical in various environmental compartments, often derived from environmental fate modeling.

Predicted No-Effect Concentration (PNEC): The concentration below which adverse effects on the ecosystem are not expected to occur. The PNEC is derived from the most sensitive species' toxicity data by applying an assessment factor to account for uncertainties. mdpi.com

An RQ value greater than 1 suggests a potential risk, which may trigger a need for more in-depth assessment or risk management measures. The application of such a framework to this compound would be contingent on the availability of both reliable exposure models and ecotoxicological data.

Structure-Activity Relationships in Ecotoxicology

Quantitative Structure-Activity Relationships (QSARs) are computational models that relate the chemical structure of a compound to its biological activity, including toxicity. ljmu.ac.uknih.gov In ecotoxicology, QSARs can be used to predict the toxicity of a chemical when experimental data are lacking, based on the known toxicity of structurally similar compounds. usgs.govnih.gov

For this compound, a QSAR approach would involve:

Identifying a dataset of structurally similar compounds (e.g., other furan derivatives, aliphatic amines) with known aquatic toxicity data.

Calculating molecular descriptors for these compounds that quantify various aspects of their chemical structure (e.g., size, shape, electronic properties).

Developing a statistical model that links these descriptors to the observed toxicity.

Using the model to predict the toxicity of this compound based on its own calculated molecular descriptors.

The reliability of a QSAR prediction depends heavily on the quality of the training data and the applicability domain of the model. For this compound, the presence of the furan ring and the secondary amine functional group would be key structural features considered in the selection of an appropriate QSAR model.

Future Research Directions and Perspectives

Advanced Synthesis Strategies for N-Methylfurfurylamine

The synthesis of this compound is a critical area for future research, with a focus on developing more sustainable and efficient methodologies. Key directions include the integration of cutting-edge technologies and the design of novel catalytic systems.

Future synthetic strategies will likely incorporate advanced technologies to improve efficiency, safety, and environmental footprint. Continuous flow chemistry, for instance, offers significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved reaction control, and the potential for seamless integration of reaction and purification steps. nih.govmdpi.comalmacgroup.com The application of flow chemistry to the synthesis of N-substituted furfuryl amines has been demonstrated for related compounds and represents a promising avenue for the continuous production of this compound. nih.gov This approach can lead to higher yields, reduced reaction times, and minimized waste generation. nih.gov

Photocatalysis is another cutting-edge technology that holds promise for the synthesis of secondary amines from biomass-derived precursors like furfural (B47365). rsc.orgacs.org Research into photocatalytic methods could lead to the development of novel, light-driven processes for the synthesis of this compound under mild conditions, further enhancing the sustainability of its production.

The development of new and improved catalysts is central to advancing the synthesis of this compound. Current research on the reductive amination of furfural highlights the importance of catalyst design in achieving high selectivity and yield. rsc.orgdntb.gov.uaresearchgate.net Future work will likely focus on several key areas:

Non-precious Metal Catalysts: A significant research thrust will be the development of catalysts based on abundant and inexpensive metals to replace precious metal catalysts. Nickel-based catalysts, for example, have shown promise in the reductive amination of furfuryl alcohol. acs.org